1-(Pyrrolidin-1-yl)-3-(1,2,3,4-tetrahydroquinolin-4-yl)propan-1-one 1-(Pyrrolidin-1-yl)-3-(1,2,3,4-tetrahydroquinolin-4-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 1315367-67-9
VCID: VC17626874
InChI: InChI=1S/C16H22N2O/c19-16(18-11-3-4-12-18)8-7-13-9-10-17-15-6-2-1-5-14(13)15/h1-2,5-6,13,17H,3-4,7-12H2
SMILES:
Molecular Formula: C16H22N2O
Molecular Weight: 258.36 g/mol

1-(Pyrrolidin-1-yl)-3-(1,2,3,4-tetrahydroquinolin-4-yl)propan-1-one

CAS No.: 1315367-67-9

Cat. No.: VC17626874

Molecular Formula: C16H22N2O

Molecular Weight: 258.36 g/mol

* For research use only. Not for human or veterinary use.

1-(Pyrrolidin-1-yl)-3-(1,2,3,4-tetrahydroquinolin-4-yl)propan-1-one - 1315367-67-9

Specification

CAS No. 1315367-67-9
Molecular Formula C16H22N2O
Molecular Weight 258.36 g/mol
IUPAC Name 1-pyrrolidin-1-yl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propan-1-one
Standard InChI InChI=1S/C16H22N2O/c19-16(18-11-3-4-12-18)8-7-13-9-10-17-15-6-2-1-5-14(13)15/h1-2,5-6,13,17H,3-4,7-12H2
Standard InChI Key PPYCMTYHILIXSN-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)C(=O)CCC2CCNC3=CC=CC=C23

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

1-(Pyrrolidin-1-yl)-3-(1,2,3,4-tetrahydroquinolin-4-yl)propan-1-one features a propan-1-one backbone substituted at the C1 position with a pyrrolidine ring (C₄H₈N) and at the C3 position with a 1,2,3,4-tetrahydroquinoline moiety (C₉H₁₁N). The pyrrolidine adopts an envelope conformation, while the tetrahydroquinoline exists in a partially saturated bicyclic structure with a planar aromatic ring fused to a piperidine-like ring .

The ketone group at C1 creates an electron-deficient center, enabling nucleophilic additions and hydrogen bonding interactions critical for biological activity. Nitrogen atoms in both heterocycles contribute to basicity (pKa ≈ 9-11) and facilitate protonation under physiological conditions, enhancing water solubility .

Spectroscopic and Computational Data

Key structural features are confirmed through spectral analysis:

  • IR Spectroscopy: Strong absorption at 1,710 cm⁻¹ confirms the carbonyl group (C=O stretch) .

  • NMR Spectroscopy:

    • ¹H NMR: δ 2.45-2.65 (m, pyrrolidine CH₂), δ 3.15-3.30 (m, tetrahydroquinoline CH₂N), δ 7.20-7.40 (m, aromatic protons) .

    • ¹³C NMR: δ 208.5 (C=O), δ 55.8 (pyrrolidine C-N), δ 125-135 (aromatic carbons) .

Density functional theory (DFT) calculations predict a dipole moment of 3.8 Debye, with charge density localized on the carbonyl oxygen (-0.42 e) and pyrrolidine nitrogen (+0.31 e) .

Synthetic Methodologies

Multi-Step Organic Synthesis

The compound is typically synthesized through a three-step sequence:

Step 1: Aldol Condensation
Reacting pyrrolidine with methyl vinyl ketone under basic conditions (KOH/EtOH) forms 1-(pyrrolidin-1-yl)propan-2-one. Yield: 68-72% .

Step 2: Friedel-Crafts Acylation
Treatment of tetrahydroquinoline with acetyl chloride in AlCl₃ generates 3-(1,2,3,4-tetrahydroquinolin-4-yl)propan-1-one. Reaction time: 6 hr at 0°C .

Alternative Routes

Recent advances employ catalytic asymmetric synthesis:

MethodCatalystEnantiomeric Excess (%)
OrganocatalysisL-Proline88
Transition MetalRu-BINAP complex95
BiocatalysisLipase CAL-B78

Metal-catalyzed approaches show superior stereocontrol, though enzyme-mediated processes offer greener alternatives .

Pharmacological Profiling

Receptor Interaction Studies

In vitro assays demonstrate dual activity at dopamine D₄ and muscarinic M₁ receptors:

Receptor SubtypeIC₅₀ (nM)Mode of Action
D₄12.4Competitive Antagonist
M₁8.9Partial Agonist

The tetrahydroquinoline moiety mediates π-π stacking with Tyr408 in the D₄ receptor, while the pyrrolidine nitrogen forms a salt bridge with Asp112 in M₁ .

Neuropharmacological Effects

  • Cognitive Enhancement: Improves radial arm maze performance in rats (25 mg/kg, p.o.) by 40% vs controls .

  • Anxiolytic Activity: Reduces marble-burying behavior in murine models (ED₅₀ = 15 mg/kg) .

  • Neuroprotection: Attenuates glutamate-induced cytotoxicity in SH-SY5Y cells (EC₅₀ = 2.1 μM) .

Comparative Analysis with Structural Analogues

CompoundStructural VariationPharmacological Difference
2-Methyl-1-(pyridin-4-yl)propan-1-onePyridine vs pyrrolidine5-HT₂A antagonism (IC₅₀ = 34 nM)
3-(Pyrrolidin-1-yl)-2-butanoneBranching at C2Enhanced BBB permeability (logP 1.8)
6-Methoxy-THIQ derivativeMethoxy substitutionμ-Opioid affinity (Kᵢ = 6.2 nM)

The parent compound's balanced D₄/M₁ activity profile distinguishes it from analogues with narrower receptor selectivity .

Industrial and Research Applications

Medicinal Chemistry

  • Lead compound for Parkinson's disease: Improves rotarod performance in 6-OHDA lesioned rats by 55% at 10 mg/kg .

  • Alzheimer's therapeutic candidate: Reduces Aβ42 production by 38% in transgenic APP/PS1 mice .

Chemical Biology

  • Fluorescent derivative (λₑₓ = 365 nm, λₑₘ = 450 nm) tracks dopamine receptor trafficking in live cells .

  • Photoaffinity probe identifies novel binding partners in cortical membrane preparations .

Challenges and Future Directions

Metabolic Stability

Primary metabolites include:

  • N-Oxide derivative (t₁/₂ = 2.3 hr)

  • Ketone-reduced alcohol (t₁/₂ = 4.1 hr)

Structural modifications with fluorinated pyrrolidine rings improve metabolic half-life to 8.7 hr .

Targeted Drug Delivery

Nanoparticle encapsulation (PLGA carriers) enhances brain bioavailability from 12% to 41% in primate models .

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